![molecular formula C16H17N3O4 B5301660 N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5301660.png)
N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide
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Overview
Description
N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is commonly referred to as a pyridinecarboximidamide derivative, and its chemical structure is represented as C18H20N4O4.
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide involves the inhibition of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. This inhibition leads to the suppression of angiogenesis, which is the process of forming new blood vessels. By inhibiting angiogenesis, N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide can prevent the growth and spread of tumors.
Biochemical and Physiological Effects
N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It can inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, it can suppress the formation of new blood vessels, which is a crucial step in the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide in lab experiments is its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-angiogenic activities make it a promising candidate for the treatment of various diseases. However, one of the limitations is that further studies are needed to determine its efficacy and safety in humans.
Future Directions
There are several future directions related to N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Finally, research could be conducted to determine the safety and efficacy of N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide in humans.
Conclusion
In conclusion, N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-angiogenic activities make it a promising candidate for the treatment of cancer, inflammation, and other diseases. Further studies are needed to determine its efficacy and safety in humans and to optimize the synthesis method to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide involves the reaction between 4-pyridinecarboximidamide and 2-(4-methoxyphenoxy)propanoic acid. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane. The product is then purified by column chromatography to obtain N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide as a white powder.
Scientific Research Applications
N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has been investigated for its potential therapeutic properties in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. These properties make it a promising candidate for the treatment of cancer, inflammation, and other diseases.
properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-11(22-14-5-3-13(21-2)4-6-14)16(20)23-19-15(17)12-7-9-18-10-8-12/h3-11H,1-2H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLXHDXHCHNCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=NC=C1)N)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=NC=C1)\N)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate |
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